molecular formula C23H27NO5S B4797955 2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B4797955
M. Wt: 429.5 g/mol
InChI Key: JDUNVQZNHDSVDE-UHFFFAOYSA-N
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Description

2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a cyclohexane ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the propoxycarbonyl group: This step involves the esterification of the thiophene ring with propoxycarbonyl chloride under basic conditions.

    Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the cyclohexanecarboxylic acid moiety: This involves the reaction of cyclohexanone with a suitable reagent to introduce the carboxylic acid group.

    Coupling of the two main fragments: The final step involves coupling the thiophene derivative with the cyclohexanecarboxylic acid derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar thiophene ring structure.

    Dichloroaniline: An aniline derivative with similar functional groups.

Uniqueness

2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a thiophene ring, and various functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)-3-propoxycarbonylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5S/c1-3-12-29-23(28)19-18(15-10-8-14(2)9-11-15)13-30-21(19)24-20(25)16-6-4-5-7-17(16)22(26)27/h8-11,13,16-17H,3-7,12H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNVQZNHDSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
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2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 3
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2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 4
2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 5
2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-Methylphenyl)-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

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